1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3,7-TRIMETHYL-8-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-8-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine base and the naphthalene derivative. The key steps include:
Preparation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of urea and malonic acid derivatives, followed by methylation.
Preparation of the Naphthalene Derivative: The naphthalene derivative is prepared by the alkylation of 2-methylnaphthalene with appropriate alkylating agents.
Coupling Reaction: The final step involves the coupling of the purine base with the naphthalene derivative using a sulfanyl linkage. This step typically requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,7-TRIMETHYL-8-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,3,7-TRIMETHYL-8-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions between purine derivatives and biological macromolecules, such as enzymes and receptors.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-8-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,3,7-TRIMETHYL-8-PIPERAZIN-1-YL-3,7-DIHYDRO-PURINE-2,6-DIONE: This compound shares a similar purine base but differs in the substituent attached to the purine ring.
1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE:
Uniqueness
The uniqueness of 1,3,7-TRIMETHYL-8-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of a purine base with a naphthalene derivative, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[(2-methylnaphthalen-1-yl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C20H20N4O2S/c1-12-9-10-13-7-5-6-8-14(13)15(12)11-27-19-21-17-16(22(19)2)18(25)24(4)20(26)23(17)3/h5-10H,11H2,1-4H3 |
InChI Key |
ZXNPVTZZQZSAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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